3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions . This method is advantageous due to its operational simplicity and high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenations and other scalable synthetic techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A simpler bicyclic compound with similar structural features.
Camphor: Another bicyclic compound with a ketone functional group, used in various applications.
DABCO (1,4-Diazabicyclo[2.2.2]octane): A bicyclic compound with nitrogen atoms in the ring, used as a catalyst.
Uniqueness
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic structure with a piperazine moiety and a phenylpropenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c24-20(18-16-8-9-17(27-16)19(18)21(25)26)23-13-11-22(12-14-23)10-4-7-15-5-2-1-3-6-15/h1-7,16-19H,8-14H2,(H,25,26)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTSBWSWLUWAKN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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